2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole
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Overview
Description
2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is an organic compound that belongs to the imidazole class of heterocyclic compounds Imidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Introduction of the cyclopentylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a cyclopentylthiol.
Attachment of the methoxyphenyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural features, it could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound might find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopentylthio)-5-(4-methoxyphenyl)-1H-imidazole: Lacks the phenyl group, which may affect its chemical and biological properties.
2-(cyclopentylthio)-1-phenyl-1H-imidazole: Lacks the methoxyphenyl group, potentially altering its reactivity and interactions.
5-(4-methoxyphenyl)-1-phenyl-1H-imidazole: Lacks the cyclopentylthio group, which could influence its solubility and stability.
Uniqueness
The presence of the cyclopentylthio, methoxyphenyl, and phenyl groups in 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole imparts unique chemical properties that may enhance its reactivity, stability, and potential biological activity compared to similar compounds. These structural features could make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(4-methoxyphenyl)-1-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-24-18-13-11-16(12-14-18)20-15-22-21(25-19-9-5-6-10-19)23(20)17-7-3-2-4-8-17/h2-4,7-8,11-15,19H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCYHKLREYMFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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